Chevalone E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

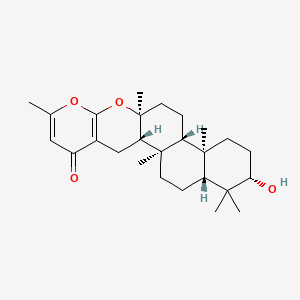

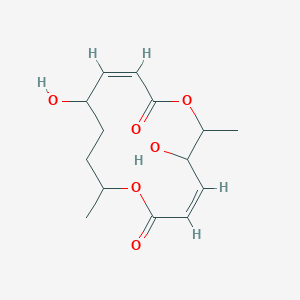

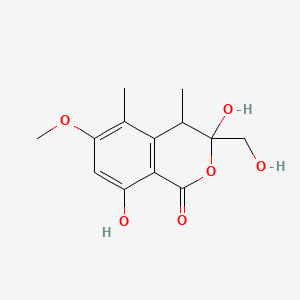

Chevalone E is a meroditerpenoid compound isolated from the marine-derived fungus Aspergillus similanensis KUFA 0013 . Meroditerpenoids are hybrid natural products containing both terpenoid and non-terpenoid moieties, known for their structural complexity and diverse biological activities . This compound has demonstrated synergistic effects with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Preparation Methods

Chevalone E can be obtained through biocatalytic and chemical derivatization methods. The compound and its oxidized analogues were initially obtained by heterologously expressing a cryptic gene cluster found in the fungus Aspergillus versicolor . Further derivatization of this compound into various analogues was achieved using a single dehydrogenase involved in another meroterpenoid pathway . Industrial production methods typically involve the use of fungal hosts and specific gene clusters to produce the compound and its derivatives .

Chemical Reactions Analysis

Chevalone E undergoes various chemical reactions, including oxidation and derivatization. For instance, the compound can be oxidized using biocatalytic methods in a fungal host, which allows for simultaneous reactions . Common reagents and conditions used in these reactions include dehydrogenases and other enzymes involved in meroterpenoid pathways . Major products formed from these reactions include oxidized analogues of this compound, some of which exhibit unique structural features such as hemiacetal bridges and spirolactone moieties .

Scientific Research Applications

Chevalone E has a broad range of scientific research applications due to its diverse biological activities. It has been studied for its potential in enhancing the cytotoxicity of chemotherapeutic agents like doxorubicin in breast cancer cells . Additionally, this compound and its analogues have shown promise in antimicrobial research, particularly against MRSA strains . The compound’s structural complexity and biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry .

Mechanism of Action

The mechanism of action of Chevalone E involves its interaction with specific molecular targets and pathways. The compound has demonstrated synergistic effects with oxacillin, suggesting it may enhance the antibiotic’s efficacy against MRSA strains . The exact molecular targets and pathways involved in its action are still under investigation, but its ability to form unique structural analogues through biocatalytic and chemical derivatization indicates a complex mechanism .

Comparison with Similar Compounds

Chevalone E is unique among meroditerpenoids due to its specific structural features and biological activities. Similar compounds include other meroterpenoids derived from fungi, such as mycophenolic acid, fumagillin, and pyripyropene A . These compounds also exhibit diverse biological activities and structural complexity, but this compound’s ability to enhance the efficacy of antibiotics and chemotherapeutic agents sets it apart .

Properties

IUPAC Name |

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUZQHBLAPAMD-KFCOXGNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]](/img/structure/B10820693.png)

![(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B10820717.png)

![(3beta,16beta)-16-[[2-O-Acetyl-3-O-[2-O-(4-methoxybenzoyl)-beta-D-xylopyranosyl]-alpha-L-arabinopyranosyl]oxy]-3,17-dihydroxycholest-5-en-22-one](/img/structure/B10820722.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820748.png)

![(2S)-3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid](/img/structure/B10820755.png)

![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820761.png)